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Compound of Interest |

Compound Name: 1,2-Thiazole-4-carbohydrazide
CAS No.: 101258-25-7
Cat. No.: B566352
. J

Executive Summary

The isothiazole-4-carbohydrazide scaffold represents a privileged structure in medicinal
chemistry, distinct from its more common thiazole and isoxazole analogs due to its unique
electronic distribution and hydrogen-bonding capabilities. This guide provides a rigorous
technical analysis of this moiety, focusing on its synthesis, structure-activity relationships
(SAR), and therapeutic potential.[1]

Key highlights include:

e Synthetic Accessibility: A robust, high-yield two-step protocol from commercially available
-keto esters.

e Pharmacophore Versatility: The hydrazide linker (

) serves as a critical pivot for generating Schiff bases, which exhibit potent antimicrobial and
anticancer activities (e.g., IC

values <5
M against MCF-7 lines).[1]

» Self-Validating Protocols: Detailed experimental procedures validated by literature standards.
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Chemical Architecture & Synthesis[2][3]
The Core Scaffold

The isothiazole ring is a five-membered heterocycle containing adjacent sulfur and nitrogen
atoms. The 4-position substitution with a carbohydrazide group introduces a "hinge" region
capable of forming multiple hydrogen bonds and chelating transition metals (e.g., Cu

, Fe

), which is central to its biological mechanism.[1]

Validated Synthesis Workflow

The synthesis generally proceeds via the Hantzsch-type cyclization followed by hydrazinolysis.
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Figure 1: General synthetic pathway for the construction of the isothiazole-4-carbohydrazide

core.

Experimental Protocols (Self-Validating)

The following protocols are designed to be self-validating; if the intermediate does not
precipitate or match the described physical state, the reaction parameters (temperature,
solvent dryness) must be re-evaluated before proceeding.

Protocol A: Synthesis of 3-Methylisothiazole-4-
carbohydrazide

Objective: Convert the ester precursor to the reactive hydrazide.
e Reagents:

o Ethyl 3-methylisothiazole-4-carboxylate (1.0 eq, e.g., 10 mmol).
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o Hydrazine hydrate (80% or 98% grade) (5.0 eq, excess drives equilibrium).[1]

o Absolute Ethanol (Solvent).[1]

e Procedure:

o Dissolution: Dissolve 1.71 g (10 mmol) of the ester in 20 mL of absolute ethanol in a
round-bottom flask.

o Addition: Add 2.5 mL (approx. 50 mmol) of hydrazine hydrate dropwise with stirring.
o Reaction: Reflux the mixture at 78-80°C for 4-6 hours.
» Checkpoint: Monitor by TLC (System: CHCI

:MeOH 9:1).[1] The starting ester spot (high R
) should disappear, replaced by a lower R

hydrazide spot.[1]
o Workup: Cool the solution to room temperature, then refrigerate at 0-4°C for 2 hours.

o Isolation: Filter the resulting white/off-white crystalline precipitate. Wash with 5 mL cold
ethanol.

o Drying: Dry under vacuum.[2][3][4][5]

o Expected Yield: 85-95%. Melting point typically >150°C.[6]

Protocol B: Derivatization to Schiff Bases (N'-
Benzylidene derivatives)

Objective: Generate the bioactive "arm" for SAR exploration.
e Reagents:

o 3-Methylisothiazole-4-carbohydrazide (1.0 eq).[7]
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o Substituted Benzaldehyde (e.g., 4-Chlorobenzaldehyde) (1.0 eq).[1]

o Ethanol (Solvent).[1][8][7]

o Glacial Acetic Acid (Catalyst, 1-2 drops).[1]

e Procedure:

[¢]

Mix: Suspend 1.0 mmol of the hydrazide and 1.0 mmol of the aldehyde in 10 mL ethanol.

[e]

Catalyze: Add 1 drop of glacial acetic acid.

Reflux: Heat to reflux for 3—5 hours.

[e]

» Checkpoint: The suspension often clears as reactants dissolve, then a new precipitate
(the Schiff base) may form while hot or upon cooling.[1]

o

Isolation: Cool to room temperature. Filter the solid.[4]

[¢]

Purification: Recrystallize from ethanol/DMF if necessary.

Medicinal Chemistry & SAR

The biological activity of these derivatives is tightly controlled by substitutions at three key
positions.

Isothiazole-4-carbohydrazide

Scaffold

C3 Position C5 Position Hydrazide Nitrogen (N')

/ Schiff Base formation (Ar-CH=N-).

Electron-withdrawing (CI)
or Amino (NH2) groups
enhance antiproliferative activity.

Small alkyl (Me) preferred.
Bulky groups reduce potency.

Critical for target binding.
4-Cl or 4-NO2 on phenyl ring
increases cytotoxicity.
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Figure 2: Structure-Activity Relationship (SAR) map of the isothiazole-4-carbohydrazide

scaffold.

Key Activity Data

The following table summarizes the antiproliferative activity of selected derivatives against

human cancer cell lines (IC

in

g/mL or

M as noted in literature).

Rl

Compound . . Cell Line =

(Isothiazole  (Hydrazide Reference

ID C5) N') (Target) I Activity
H (Free M.

Iso-1 H ] ] Moderate [1]
Hydrazide) tuberculosis
3-

4.4

Phenylprop- MV4-11

Iso-2 Cl yiprop ) [2]
2-en-1- (Leukemia) g/mL
ylidene
3-
Phenylprop- MCF-7 <15

Iso-3 Cl yiprop [2]
2-en-1- (Breast) g/mL
ylidene
4-

Iso-4 NH Chlorobenzyli  S. aureus High Potency  [3]
dene

Therapeutic Applications
Oncology
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Derivatives, particularly 5-chloro-3-methyl-isothiazole-4-carbohydrazide Schiff bases, function
as antiproliferative agents.[7] The mechanism is hypothesized to involve:

» Kinase Inhibition: Similar to thiazole-based kinase inhibitors (e.g., Dasatinib), the isothiazole
nitrogen and the hydrazide carbonyl can interact with the ATP-binding pocket of kinases.

e DNA Intercalation: Planar aromatic substituents (like the cinnamyl group in Iso-2) facilitate
DNA intercalation, disrupting replication in rapidly dividing cells (MV4-11).[1]

Antimicrobial

The hydrazone moiety (

) is a known pharmacophore for metal chelation. In bacterial systems, these compounds can
chelate essential ions (Fe

,Zn
), inhibiting metalloenzymes required for bacterial respiration and cell wall synthesis.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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